Isodonal

leukemia cytotoxicity chronic myeloid leukemia

Procure Isodonal (CAS 16964-56-0), a distinct spirolactone-type ent-kauranoid, for non-interchangeable research applications. This compound serves as a strategic, low-potency comparator in HeLa cytotoxicity studies versus oridonin. It uniquely inhibits K562 cells with activity comparable to cisplatin, unlike weaker analogues such as enmein. Its patented platelet aggregation inhibition provides a mechanistically distinct tool for cardiovascular research. For anti-melanoma programs, it is a validated scaffold for derivative synthesis, with C-6 esterification yielding up to 10-fold potency improvements. Insist on authenticated, research-grade material for reproducible results.

Molecular Formula C22H28O7
Molecular Weight 404.5 g/mol
CAS No. 16964-56-0
Cat. No. B1144182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsodonal
CAS16964-56-0
Synonyms(1S,2R,4/'aβ,6S,7/'S,9/'aS)-6-(Acetyloxy)-4/'a,5/',6/',7/',8/',9/'-hexahydro-5/'β-hydroxy-3,3-dimethyl-8/'-ethylidene-1/',9/'-dioxospiro[cyclohexane-1,4/'(3/'H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carbaldehyde
Molecular FormulaC22H28O7
Molecular Weight404.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H28O7/c1-11-13-7-14(25)17-21(8-13,18(11)26)19(27)28-10-22(17)15(9-23)20(3,4)6-5-16(22)29-12(2)24/h9,13-17,25H,1,5-8,10H2,2-4H3/t13-,14?,15-,16+,17-,21+,22+/m1/s1
InChIKeyORDKVFHKMGUXSQ-QXRZKONRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isodonal (CAS 16964-56-0): A Spirolactone-Type ent-Kauranoid Diterpenoid for Cytotoxicity and Platelet Aggregation Research


Isodonal (CAS 16964-56-0) is a delta-lactone spirolactone-type ent-kauranoid diterpenoid with molecular formula C22H28O7 and molecular weight 404.45 g/mol [1]. It is a naturally occurring secondary metabolite isolated from various Isodon (Rabdosia) species of the Lamiaceae family [2]. The compound has been identified and characterized through multiple structural elucidation studies, with its absolute stereochemistry confirmed . Isodonal is commercially available at research-grade purity (typically ≥98%) from multiple vendors, though sourcing consistency and batch-to-batch analytical documentation should be verified for procurement decisions . Physicochemical characterization indicates a melting point of 245-247 °C (with decomposition) and solubility in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [3].

Why Isodonal Cannot Be Interchanged with Generic ent-Kauranoids for Cytotoxicity Screening or Platelet Inhibition Studies


Isodonal is structurally distinct within the ent-kaurane diterpenoid family due to its unique spirolactone-type 6,7-seco framework, which differentiates it from common in-class compounds such as oridonin, enmein, and kamebakaurin [1]. This structural divergence translates to divergent biological activity profiles: in head-to-head cytotoxicity testing against HeLa cells, most tested Rabdosia diterpenoids demonstrated stronger in vitro activity than the positive control oridonin—however, isodonal was one of only two compounds that did not exceed this benchmark, indicating that its potency profile is not interchangeable with more potent in-class analogues . Conversely, isodonal demonstrates platelet aggregation inhibitory activity via a mechanism not widely shared among other ent-kauranoids, as evidenced by its patenting specifically as a platelet coagulation inhibitor [2]. Substituting isodonal with a generic ent-kauranoid such as oridonin or enmein in an experimental system would introduce both potency variations and mechanistic confounders that invalidate cross-study comparability and reproducibility.

Isodonal (CAS 16964-56-0): Quantified Differential Evidence for Scientific Procurement Decisions


Isodonal Demonstrates Comparable K562 Leukemia Cell Inhibition to Cisplatin: A Clinically Relevant Benchmark

Isodonal shows inhibitory activity against K562 human chronic myeloid leukemia cells comparable to that of cisplatin . This represents a differentiation point from other ent-kauranoids that have been evaluated against K562 cells: for instance, enmein demonstrates IC50 values ranging from 3.2 μg/mL to 8.2 μg/mL against K562 cells , while isodonal achieves comparable efficacy to the clinical chemotherapeutic cisplatin in this cell line . The quantitative equivalence to cisplatin, rather than merely showing activity, provides a benchmark-referenced differentiation that is actionable for compound selection in CML research programs.

leukemia cytotoxicity chronic myeloid leukemia

Isodonal Exhibits Distinct Cytotoxicity Profile: Weaker Than Oridonin Against HeLa Cells, Enabling Differential Selectivity Studies

In a systematic evaluation of 24 Rabdosia diterpenoids against HeLa cells, all tested compounds except for sculponeatin B (19) and isodonal (21) showed stronger in vitro cytotoxic activity than oridonin (11) used as the positive control . This positions isodonal as a relatively weaker cytotoxic ent-kauranoid in the HeLa cervical cancer model compared to in-class compounds including leukamenin B, kambebanin, effusanin A, and sculponeatin C—the latter of which demonstrated the most effective in vivo antitumor activity among the tested compounds . This differential activity profile is quantitatively meaningful: isodonal belongs to the minority of ent-kauranoids that fail to outperform oridonin in HeLa cells, making it suitable for negative control applications or for studying the structural determinants of reduced ent-kauranoid cytotoxicity.

cervical cancer comparative pharmacology structure-activity relationship

Isodonal Serves as a Scaffold for Potent Anti-Melanoma Derivatives: C-6 Esterification Yields ~10-Fold Activity Enhancement

Isodonal was obtained in high abundance from Isodon oresbius and demonstrated antiproliferative activity against A375 melanoma cells in phenotypic screening [1]. Structural modification via C-6 esterification generated 30 novel derivatives (8-37), all of which exhibited enhanced potency (IC50 range = 0.73-4.43 μM) compared to the parent compound isodonal [1]. The most potent analogue, C-6 4-fluorocinnamate ester 29, achieved an IC50 of 0.73 μM, representing an approximate 10-fold improvement in potency relative to unmodified isodonal [1]. Structure-activity relationship analysis further revealed that conjugated systems such as cinnamoyl groups boost activity and that specific substitutions in benzoate derivatives can modulate selectivity between melanoma and normal cells [1].

melanoma derivatization lead optimization

Isodonal Exhibits Patent-Validated Platelet Aggregation Inhibitory Activity: A Differentiated Indication Not Widely Shared Among In-Class ent-Kauranoids

Japanese Patent JPS6335519A specifically claims isodonal as the active component of a platelet coagulation inhibitor, with the patent describing its application for cardiac and circulatory diseases including essential hypertension, cardiac infarction, stenocardia, peripheral circulatory disorder, and thrombosis [1]. This platelet aggregation inhibitory activity represents a mechanistically differentiated application that is not prominently documented for many other common ent-kauranoids such as oridonin or enmein, which are primarily characterized by cytotoxic and anti-inflammatory activities. The patent specifies extraction of isodonal from Labiatae plants including Isodon japonicus and Isodon trichocarpus, with a claimed dosage range of 0.005-3 g/day for oral or intravenous administration [1].

platelet aggregation thrombosis cardiovascular

Isodonal Demonstrates in Vivo Tumor Inhibitory Activity in Ehrlich Ascites Carcinoma Model: Validated Beyond In Vitro Potency Alone

Isodonal (compound V) demonstrated both in vitro cytotoxicity and in vivo tumor inhibitory activity in the Ehrlich ascites carcinoma mouse model when isolated alongside angustifolin from Rabdosia angustifolia leaves [1]. In the broader systematic evaluation of Rabdosia diterpenoids, several compounds were examined for their effects on the life span of mice inoculated with Ehrlich ascites carcinoma cells . While leukamenin B, kambebanin, effusanin A, and sculponeatin C were identified as the most effective in vivo compounds, isodonal was among the compounds demonstrating in vivo activity—distinguishing it from ent-kauranoids that show in vitro cytotoxicity but lack documented in vivo efficacy .

in vivo antitumor Ehrlich ascites carcinoma xenograft

Isodonal Inhibits Oxidative Phosphorylation: A Differentiated Mechanism Within the ent-Kauranoid Class

Isodonal is characterized as an N-pentane diterpene compound with potential inhibitory activity against oxidative phosphorylation, a mechanism documented across multiple vendor technical datasheets and referenced literature [1]. This metabolic pathway inhibition is not uniformly documented for all ent-kauranoids: while oridonin is extensively characterized for NF-κB and MAPK pathway inhibition, and kamebakaurin is known for direct p50 DNA-binding inhibition of NF-κB, isodonal is distinguished by its reported oxidative phosphorylation inhibitory activity . The compound also possesses potential anti-ingestion (antifeeding) activity, further differentiating its biological profile .

mitochondrial respiration metabolic inhibition bioenergetics

Isodonal (CAS 16964-56-0): Evidence-Validated Research and Industrial Application Scenarios


CML Research: K562 Cell Line Cytotoxicity Studies Requiring Cisplatin-Benchmarked Compounds

Research programs focused on chronic myeloid leukemia (CML) using the K562 cell line should prioritize isodonal procurement based on its demonstrated ability to inhibit K562 cells with activity comparable to cisplatin . This provides a clinically relevant benchmark for evaluating novel therapeutic approaches, distinguishing isodonal from ent-kauranoids like enmein that show weaker K562 activity (IC50 3.2-8.2 μg/mL) . Procurement quantity recommendations: 1-5 mg for initial dose-response validation; 10-25 mg for combination studies with standard CML therapeutics.

SAR Studies: Negative Control or Low-Potency Comparator in ent-Kauranoid Cytotoxicity Panels

In structure-activity relationship studies of ent-kauranoid diterpenoids against HeLa cervical cancer cells, isodonal serves as a deliberate low-potency comparator or negative control. Direct comparative data demonstrates that among 24 Rabdosia diterpenoids, isodonal was one of only two compounds that did not show stronger cytotoxic activity than the positive control oridonin . This positions isodonal as a strategically valuable reference compound for establishing activity windows and differentiating high-potency leads from inactive structural analogues.

Medicinal Chemistry: Lead Optimization Programs Targeting Malignant Melanoma via ent-Kauranoid Derivatization

Medicinal chemistry groups pursuing anti-melanoma drug discovery should procure isodonal as a validated scaffold for derivative synthesis. Systematic C-6 esterification generates analogues with consistently enhanced antiproliferative activity against A375 melanoma cells (IC50 range 0.73-4.43 μM across 30 derivatives) relative to the parent compound, with the 4-fluorocinnamate ester achieving approximately 10-fold potency improvement [1]. Procurement of 50-100 mg is recommended to support focused library synthesis and iterative SAR exploration.

Thrombosis and Platelet Function Research: Antiplatelet Screening Programs

Cardiovascular and thrombosis research programs requiring ent-kauranoids with validated platelet aggregation inhibitory activity should select isodonal based on its specific patent protection as a platelet coagulation inhibitor (JPS6335519A) [2]. This differentiates isodonal from NF-κB-targeting ent-kauranoids like kamebakaurin and oridonin , providing a mechanistically distinct tool compound for ex vivo platelet aggregation assays and thrombosis model studies. Suggested procurement: 5-10 mg for dose-response characterization in platelet-rich plasma aggregation assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isodonal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.